molecular formula C19H19N3O B5572245 2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No. B5572245
M. Wt: 305.4 g/mol
InChI Key: PZPLQZRABVRTRD-UHFFFAOYSA-N
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Description

The compound belongs to a broader class of fused pyrazoles and quinazolinones, which have attracted interest due to their potential pharmacological properties and complex molecular structures. These compounds, including the pyrazoloquinazoline derivatives, have been explored for their synthesis methods, structural configurations, and chemical behavior.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]quinazolin-6(7H)-ones and related compounds often involves multicomponent reactions or condensation processes. For instance, the use of InCl3 catalyzed synthesis has been reported for the creation of 2-aryl quinazolin-4(3H)-ones and 5-aryl pyrazolo[4,3-d]pyrimidin-7(6H)-ones, showcasing a convenient methodology with good yields and selectivities (Mulakayala et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrazoloquinazolinone derivatives exhibits a variety of conformations and supramolecular aggregations. For example, compounds have been observed to form isolated molecules, hydrogen-bonded dimers, and chains of dimers through π-π stacking interactions and hydrogen bonds, indicating a complex interplay of structural elements (Cruz et al., 2006).

Scientific Research Applications

Molecular Conformation and Supramolecular Aggregation

The chemical structure of 2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has been studied for its molecular conformation and supramolecular aggregation. This compound exhibits a planar heterobicyclic system with peripheral pi-electron delocalization. It forms dimers through C-H...N hydrogen bonds and chains via pi-pi stacking interactions, indicating potential applications in material science and molecular engineering (Low et al., 2004).

Structural Variations and Hydrogen Bonding

Different structural variants of this compound have been synthesized and analyzed. These studies reveal variations in molecular conformation, such as half-chair or screw-boat forms. The interactions through hydrogen bonding (C-H...O and N-H...O) and pi-pi stacking in these structures suggest their potential in the development of new materials or pharmaceuticals (Cruz et al., 2006).

Antiproliferative Agents and Kinase Inhibition

This compound and its derivatives have been evaluated as potential antiproliferative agents and inhibitors of Pim-1 kinase. These studies indicate the relevance of such compounds in cancer research, particularly in the development of new therapies for various cancer types (Mohareb et al., 2017).

Environment-Friendly Synthesis

Research has been conducted on developing efficient, environment-friendly synthetic strategies for derivatives of this compound. Such methods contribute to green chemistry practices and sustainable pharmaceutical manufacturing (Das et al., 2022).

Medicinal Chemistry Applications

Studies have explored the synthesis of various derivatives and their potential applications in medicinal chemistry. This includes the investigation of antibacterial, antifungal, analgesic, anti-inflammatory, and anticonvulsant properties, highlighting the compound's versatility in drug development (Mulakayala et al., 2012).

properties

IUPAC Name

2,8,8-trimethyl-3-phenyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-12-17(13-7-5-4-6-8-13)18-20-11-14-15(22(18)21-12)9-19(2,3)10-16(14)23/h4-8,11H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPLQZRABVRTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8,8-Trimethyl-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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